1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound It features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyridine, pyrrole, and pyrimidine rings
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M transition points in the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. The most significant is the cell cycle pathway , where CDKs play a crucial role in regulating the progression from G1 to S phase and from G2 to M phase . By inhibiting CDKs, this compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
Based on its structural similarity to other cdk inhibitors, it is likely to have good bioavailability and stability
Result of Action
The primary result of this compound’s action is cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the treatment of cancers, particularly those that are dependent on the cell cycle for growth and proliferation .
Preparation Methods
The synthesis of 1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. The synthetic route may include:
Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and pyrrole derivatives.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Attachment of the morpholinopropyl group: This step involves the reaction of the intermediate compound with morpholine and a suitable propylating agent.
Final carboxamide formation: The carboxamide group is introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and morpholinopropyl groups, using reagents like halides or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications: It may be explored for use in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other heterocyclic compounds with fused ring systems. These may include:
Pyrido[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Pyrrolo[2,3-d]pyrimidines: Compounds with variations in the pyrrole and pyrimidine rings.
Morpholine derivatives: Compounds with morpholine groups attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring system, which may confer distinct biological and chemical properties compared to its analogs.
Biological Activity
The compound 1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as a complex pyrimidine derivative featuring a benzyl group and a morpholinopropyl substituent. The molecular formula is C20H24N4O2 with a molecular weight of approximately 364.43 g/mol. Its structural complexity contributes to its biological activity, which is explored in the following sections.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, which can interfere with cancer cell proliferation. For instance, related compounds have shown activity against kinases involved in cell cycle regulation.
- Antioxidant Activity : Some studies suggest that such compounds may possess antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Anticancer Activity
A significant area of research involves the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
HeLa (Cervical) | 3.5 | Cell cycle arrest |
A549 (Lung) | 4.0 | Inhibition of kinase activity |
These results indicate that the compound may induce apoptosis and arrest the cell cycle in cancer cells, potentially making it a candidate for further development as an anticancer agent.
Immunosuppressive Activity
In addition to anticancer properties, there is emerging evidence suggesting immunosuppressive effects. In mixed lymphocyte reaction assays, derivatives similar to this compound have shown varying degrees of immunosuppressive activity:
Compound Variant | MLR IC50 (µM) |
---|---|
Original Compound | 6.0 |
Morpholine Variant | 2.5 |
Benzyl Substituted | 4.8 |
This immunosuppressive activity could have implications for treating autoimmune diseases or preventing transplant rejection.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis markers in treated tumors.
Another case study investigated its effects on inflammatory pathways in vitro, demonstrating downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Properties
IUPAC Name |
6-benzyl-12-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-19-8-9-23-28-24-21(26(33)31(23)17-19)16-22(30(24)18-20-6-3-2-4-7-20)25(32)27-10-5-11-29-12-14-34-15-13-29/h2-4,6-9,16-17H,5,10-15,18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVEMCFHYUEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCN5CCOCC5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.